1-(5-bromopyridin-2-yl)-3-methylidenecyclobutane-1-carbonitrile
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Overview
Description
1-(5-Bromopyridin-2-yl)-3-methylidenecyclobutane-1-carbonitrile is a compound that belongs to the class of heterocyclic organic compounds It features a bromopyridine moiety attached to a cyclobutane ring with a nitrile group
Preparation Methods
The synthesis of 1-(5-bromopyridin-2-yl)-3-methylidenecyclobutane-1-carbonitrile typically involves the following steps:
Suzuki-Miyaura Coupling: This method is commonly used for the formation of carbon-carbon bonds.
Cyclization Reactions: The formation of the cyclobutane ring can be achieved through cyclization reactions involving appropriate precursors.
Nitrile Group Introduction: The nitrile group can be introduced through various methods, including the use of cyanating agents.
Industrial production methods may involve continuous flow chemistry techniques to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
1-(5-Bromopyridin-2-yl)-3-methylidenecyclobutane-1-carbonitrile undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with various nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cycloaddition Reactions: The cyclobutane ring can participate in cycloaddition reactions, forming larger ring systems.
Common reagents used in these reactions include palladium catalysts, oxidizing agents, and nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Bromopyridin-2-yl)-3-methylidenecyclobutane-1-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-bromopyridin-2-yl)-3-methylidenecyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with biological receptors, while the nitrile group may participate in hydrogen bonding and other interactions . These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-(5-Bromopyridin-2-yl)-3-methylidenecyclobutane-1-carbonitrile can be compared with similar compounds such as:
1-(5-Bromopyridin-2-yl)ethan-1-one: This compound features a similar bromopyridine moiety but differs in the presence of an ethanone group instead of a cyclobutane ring.
6-[(5-Bromopyridin-2-yl)iminomethyl]phenol: This compound contains a bromopyridine moiety linked to a phenol group through an iminomethyl linkage.
The uniqueness of this compound lies in its cyclobutane ring and nitrile group, which confer distinct chemical and biological properties.
Properties
CAS No. |
2328101-45-5 |
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Molecular Formula |
C11H9BrN2 |
Molecular Weight |
249.1 |
Purity |
95 |
Origin of Product |
United States |
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